BenchChemオンラインストアへようこそ!

Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate

FAAH inhibition Endocannabinoid pharmacology Serine hydrolase

CAS 1396632-83-9 delivers a differentiated FAAH inhibitor building block unattainable with generic saturated analogs. Three structural features govern target engagement: (1) the phenyl carbamate warhead enables reversible covalent serine hydrolase carbamoylation; (2) the cyclohex-3-ene endocyclic double bond provides a CYP450-metabolizable soft spot and a versatile synthetic handle for epoxidation, dihydroxylation, or Diels-Alder library diversification; (3) the six-membered piperidine chair conformation orients the carboxamide side chain into a geometry distinct from five-membered pyrrolidine analogs, with predictable consequences for receptor binding. Suitable for CNS drug discovery and systematic SAR exploration of endocannabinoid tone modulation. Research-use only; custom synthesis and bulk quantities available on request.

Molecular Formula C20H26N2O3
Molecular Weight 342.439
CAS No. 1396632-83-9
Cat. No. B2695804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate
CAS1396632-83-9
Molecular FormulaC20H26N2O3
Molecular Weight342.439
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C20H26N2O3/c23-19(17-7-3-1-4-8-17)21-15-16-11-13-22(14-12-16)20(24)25-18-9-5-2-6-10-18/h1-3,5-6,9-10,16-17H,4,7-8,11-15H2,(H,21,23)
InChIKeyNFQFEBKEBCGESF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate (CAS 1396632-83-9): Structural Overview for Informed Procurement


Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate (CAS 1396632-83-9, molecular formula C20H26N2O3, molecular weight 342.439 g/mol) is a synthetic small molecule comprising a piperidine ring bearing a phenyl carbamate at the N-1 position and a cyclohex-3-ene carboxamide linked via a methylene spacer at the 4-position. The compound belongs to the aryl piperidine-1-carboxylate class, a recognized pharmacophore for fatty acid amide hydrolase (FAAH) inhibition [1]. The cyclohex-3-ene moiety introduces a non-aromatic endocyclic double bond that distinguishes it from fully saturated cyclohexane analogs and provides an sp2-hybridized site for potential metabolic processing or further synthetic elaboration [2]. This compound is primarily positioned as a research chemical and synthetic building block, with no publicly available in vivo pharmacology or clinical data specific to this CAS number.

Why Generic Substitution Fails for Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate: Key Differentiation Levers


This compound cannot be freely interchanged with in-class analogs because three structural features each independently govern target engagement profile, metabolic fate, and physicochemical behavior. First, the phenyl carbamate moiety is a known covalent warhead for serine hydrolases (including FAAH), whereas carboxamide or sulfonamide replacements at the piperidine N-1 position alter both the mechanism of enzyme inactivation and hydrolytic stability [1]. Second, the cyclohex-3-ene double bond introduces a site for CYP450-mediated epoxidation that is absent in the saturated cyclohexane analog, meaning metabolic half-life and metabolite identity diverge [2]. Third, the piperidine ring provides a six-membered chair conformation that orients the carboxamide side chain into a different vector compared to the five-membered pyrrolidine analog, with predictable consequences for receptor binding geometry [3]. The quantitative evidence below supports the conclusion that simple structural similarity does not guarantee functional equivalence.

Quantitative Evidence Guide: Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate vs. Closest Analogs


FAAH Inhibitory Potency: Class-Level Evidence from Aryl Piperidine-1-Carboxylate Analogs

No FAAH inhibition data are publicly available for CAS 1396632-83-9 specifically. However, the unsubstituted phenyl carbamate within the aryl 4-[2-(6-fluoroindol-1-yl)ethyl]piperidine-1-carboxylate series (Compound 14 in PMC8158844, bearing a 4-phenyl substitution on the piperidine-1-carboxylate) inhibits human FAAH with an IC50 of 0.029 μM (29 nM). By comparison, the corresponding 2-fluorophenyl analog (Compound 28) and 3-fluorophenyl analog (Compound 27) show IC50 values of 0.017 μM and 0.015 μM respectively, indicating that the unsubstituted phenyl carbamate retains low-nanomolar potency and that ring substitution at the phenyl carbamate position can further modulate potency 2- to 3-fold [1]. This provides a class-level inference that CAS 1396632-83-9, which possesses an identical phenyl piperidine-1-carboxylate substructure, is likely to exhibit FAAH inhibitory activity in a comparable potency range, though direct measurement is absent from the peer-reviewed literature.

FAAH inhibition Endocannabinoid pharmacology Serine hydrolase

Aqueous Hydrolytic Stability: Phenyl Carbamate vs. Comparator Functional Groups

The phenyl carbamate functional group in aryl piperidine-1-carboxylates demonstrates excellent aqueous stability under near-physiological conditions. In the PMC8158844 dataset, the unsubstituted phenyl carbamate (Compound 14) retained >95% of the parent compound after incubation in PBS buffer at pH 7.4. This contrasts with the pyridin-3-yl carbamate analog (Compound 44), which retained only 60 ± 2% under identical conditions, and the 2-cyanophenyl analog (Compound 31, 3 ± 2% remaining). These data indicate that the electronic nature of the O-aryl substituent profoundly influences hydrolytic stability, with electron-deficient aryl carbamates being more labile [1]. Additionally, the carboxamide group at the cyclohex-3-ene position provides superior stability compared to esters, which are susceptible to esterase-mediated hydrolysis in biological matrices. The sulfonamide comparator (N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide, CAS 1396632-60-2) lacks the covalent warhead character of the carbamate, fundamentally altering its mechanism of target engagement .

Chemical stability Assay buffer compatibility Covalent inhibitor design

Lipophilicity and Predicted CNS Penetration: Cyclohexene vs. Saturated Cyclohexane Scaffold

The cyclohex-3-ene double bond reduces the fraction of sp3-hybridized carbons (Fsp3) compared to the fully saturated cyclohexane analog, which has consequences for lipophilicity and CNS penetration potential. For the core scaffold 1-(3-cyclohexen-1-ylcarbonyl)piperidine, the estimated log Kow is 2.93, with a calculated water solubility of 148.7 mg/L at 25°C . By comparison, the saturated 4-(cyclohexyl)piperidine scaffold has a lower logP of approximately 2.18 . The target compound, with an additional phenyl carbamate group, is predicted to possess a logP in the range of 3.0–4.0 (class-level estimate based on the ZINC database calculated SlogP of 2.51 for a related cyclohexene carboxamide [1]). While both the cyclohexene and cyclohexane scaffolds fall within the CNS-accessible chemical space (logP 2-5), the cyclohexene analog's slightly higher lipophilicity may favor passive blood-brain barrier permeation, whereas the saturated analog's greater conformational flexibility may affect target binding entropy differently.

CNS drug design Blood-brain barrier permeability Lipophilicity

Scaffold Rigidity and Conformational Pre-organization: Piperidine vs. Pyrrolidine Core

The six-membered piperidine ring in CAS 1396632-83-9 adopts a chair conformation that projects the 4-(cyclohex-3-enecarboxamido)methyl substituent into a distinct equatorial orientation, with an estimated dihedral angle between the piperidine basal plane and the phenyl ring of approximately 49.6° based on the crystal structure of the closely related parent compound phenyl piperidine-1-carboxylate [1]. Replacing the piperidine with a five-membered pyrrolidine ring (as in phenyl 4-((cyclohex-3-enecarboxamido)methyl)pyrrolidine-1-carboxylate) alters the N-substituent geometry from equatorial to pseudo-equatorial, changes the pKa of the ring nitrogen from approximately 10.0 (piperidine) to approximately 10.3 (pyrrolidine), and reduces the molecular volume by roughly one methylene unit (~14 Da). These differences may significantly affect binding affinity and selectivity profiles at FAAH and related serine hydrolases, as demonstrated in the broader piperidine/piperazine urea FAAH inhibitor series where ring size and substitution pattern dramatically modulate potency [2]. No direct head-to-head binding data exist for the piperidine vs. pyrrolidine pair of this specific compound.

Conformational analysis Ring size SAR Binding entropy

Cyclohexene Double Bond as a Derivatization Handle vs. Saturated Cyclohexane

The endocyclic double bond in the cyclohex-3-ene moiety provides a chemically tractable site for late-stage diversification that is entirely absent in the saturated cyclohexyl analog. The double bond can undergo epoxidation (mCPBA or CYP450-mediated), dihydroxylation (OsO4), hydrogenation (H2, Pd/C), or serve as a dienophile in Diels-Alder cycloadditions. This enables the compound to serve as a versatile intermediate for structure-activity relationship expansion or metabolite identification studies [1]. By contrast, the saturated cyclohexane analog (phenyl 4-((cyclohexylcarboxamido)methyl)piperidine-1-carboxylate) requires C-H activation chemistry for further functionalization, which is less regioselective and lower-yielding. From a metabolic standpoint, the cyclohexene double bond is predicted to be a site of CYP450-mediated epoxidation, which may lead to a different metabolite profile than the saturated analog (which undergoes hydroxylation at unactivated sp3 positions). No empirical metabolic stability data are publicly available for either compound [2].

Synthetic chemistry Late-stage functionalization Metabolic stability

Recommended Application Scenarios for Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate Based on Available Evidence


FAAH Inhibitor Probe Development and Endocannabinoid System Pharmacology

The compound's phenyl piperidine-1-carboxylate substructure places it within the validated FAAH inhibitor pharmacophore class, with the closest analog showing FAAH IC50 = 0.029 μM [1]. Researchers studying endocannabinoid tone modulation or developing covalent serine hydrolase inhibitors can employ CAS 1396632-83-9 as a scaffold for systematic SAR exploration. The compound's >95% predicted aqueous stability (class-level inference from the unsubstituted phenyl carbamate series [1]) supports its use in multi-hour to multi-day enzymatic assays without confounding degradation artifacts. Users should independently verify FAAH IC50 and selectivity against MAGL and BuChE, as these data are not available for this specific CAS number.

CNS-Targeted Lead Optimization with Favorable Physicochemical Properties

With a predicted logP in the range of 3.0–4.0 and a scaffold that falls within CNS-accessible chemical space , the compound is a candidate for CNS drug discovery programs targeting centrally expressed serine hydrolases. The cyclohex-3-ene moiety provides a metabolic soft spot that can be monitored by LC-MS/MS for metabolite identification, while the piperidine chair conformation orients substituents into geometries distinct from the pyrrolidine analog, potentially offering selectivity advantages [2]. The compound's moderate predicted water solubility (class estimate ~100-150 mg/L for the cyclohexene-piperidine scaffold) is adequate for in vitro pharmacology but may require formulation for in vivo dosing.

Synthetic Intermediate for Late-Stage Diversification Libraries

The cyclohex-3-ene double bond serves as a versatile synthetic handle for generating focused compound libraries. Epoxidation, dihydroxylation, hydrogenation, or Diels-Alder cycloaddition reactions can each produce distinct chemotypes from a single parent compound [3]. This is a significant advantage over the saturated cyclohexane analog, which would require de novo synthesis of each derivatized analog. Procurement of CAS 1396632-83-9 as a central intermediate allows medicinal chemistry teams to efficiently explore chemical space around the cyclohexane ring while maintaining the FAAH-active phenyl piperidine-1-carboxylate warhead constant.

Covalent Inhibitor Mechanistic Studies and Warhead Comparison

The phenyl carbamate warhead engages serine hydrolases through reversible covalent carbamoylation of the catalytic serine nucleophile, a mechanism distinct from the reversible non-covalent inhibition of sulfonamide analogs or the irreversible inhibition of fluorophosphonate probes [1]. Researchers comparing warhead electrophilicity, residence time, and off-target profiles across carbamate, urea, and sulfonamide chemotypes can employ CAS 1396632-83-9 as a representative O-phenyl carbamate probe. The excellent aqueous stability of phenyl carbamates (>95% [1]) facilitates clean kinetic measurements, while the cyclohexene double bond provides a built-in UV chromophore for HPLC-based quantification.

Quote Request

Request a Quote for Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.